2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide

Kinase Inhibitor Hypertension Oncology

The compound trans-2-(2-bromothiazol-5-yl)cyclopropanamine dihydrobromide (CAS 2173052-92-9; free base CAS 1431304-52-7) is a chiral, non-racemic research chemical with the molecular formula C6H9Br3N2S and a molecular weight of 380.93 g/mol. It is a member of the cyclopropane-containing thiazole class, a scaffold identified in high-throughput screens as a source of pan-WNK kinase inhibitors.

Molecular Formula C6H9Br3N2S
Molecular Weight 380.93 g/mol
Cat. No. B14067686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide
Molecular FormulaC6H9Br3N2S
Molecular Weight380.93 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN=C(S2)Br.Br.Br
InChIInChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H
InChIKeyUZYAXIBEMSBNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide: Chemical Identity, Pharmacophoric Class & Procurement Considerations


The compound trans-2-(2-bromothiazol-5-yl)cyclopropanamine dihydrobromide (CAS 2173052-92-9; free base CAS 1431304-52-7) is a chiral, non-racemic research chemical with the molecular formula C6H9Br3N2S and a molecular weight of 380.93 g/mol . It is a member of the cyclopropane-containing thiazole class, a scaffold identified in high-throughput screens as a source of pan-WNK kinase inhibitors [1]. The molecule features a 2-bromothiazole moiety directly attached to a trans-cyclopropanamine ring, offering a conformationally constrained primary amine and a synthetic handle for late-stage functionalization via cross-coupling chemistry. It is available from multiple vendors in purities ranging from 95% to ≥98% .

Why 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide Cannot Be Simply Replaced by Generic Thiazole or Cyclopropanamine Analogs


Generic substitution with other thiazole-cyclopropanamine building blocks is not advisable for applications requiring specific vector geometry and synthetic reactivity. The trans-(1S,2S) relative configuration of the cyclopropane ring fixes the primary amine in a distinct spatial orientation relative to the thiazole plane, which is a critical determinant of binding pose in kinase targets, as demonstrated for the cyclopropane-containing thiazole class of WNK inhibitors [1]. Substituting the 2-bromo group for hydrogen or methyl removes the only heavy-atom cross-coupling handle (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification, limiting structure-activity relationship (SAR) exploration [2]. Furthermore, the dihydrobromide salt form guarantees a defined, protonated state at physiological pH with enhanced aqueous solubility compared to the free base, a factor that directly impacts assay reproducibility and formulation consistency in early-stage discovery .

Quantitative Differentiation Evidence for 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide Versus Its Closest Analogs


WNK Kinase Pan-Selectivity: Pharmacophoric Validation of the Cyclopropane-Thiazole Scaffold

The cyclopropane-containing thiazole compound class, to which 2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide belongs, was identified from a 210,000-compound high-throughput screen as one of only five privileged chemotypes inhibiting WNK1 kinase activity [1]. A specific member of this class, SW182086, was profiled at 10 µM against a panel of 46 kinases and all four WNK isoforms (WNK1, WNK2, WNK3, WNK4), demonstrating high specificity for WNK kinases with nearly equal potency against WNK1 and WNK3 [1]. This contrasts with the quinoline class identified in the same screen, which showed isoform selectivity (WNK3 > WNK1). Compounds lacking the cyclopropane constraint (e.g., 2-amino-5-bromothiazole) or lacking the 2-bromo substituent (e.g., 2-(1,3-thiazol-5-yl)cyclopropan-1-amine) have not been validated in this kinase-targeted screening paradigm, leaving their pharmacological relevance unestablished.

Kinase Inhibitor Hypertension Oncology

Synthetic Tractability: 2-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Unavailable to 2-Unsubstituted or 2-Methyl Analogs

The 2-bromo substituent on the thiazole ring provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), which is fundamentally absent in the 2-unsubstituted analog 2-(1,3-thiazol-5-yl)cyclopropan-1-amine (PubChem CID 134419721) or the 2-methyl analog 2-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine [1][2]. This synthetic utility is demonstrated by the use of 2-bromothiazole as a precursor for N-aryl-2-aminothiazole CDK inhibitors via C-N coupling, yielding compounds with IC50 values in the low nanomolar range against CDK1/CDK2/CDK4 [2]. The 2-chloro analog would be a potential substitute, but comparative reactivity data indicate that aryl bromides typically exhibit 10- to 100-fold greater reactivity than aryl chlorides in oxidative addition steps, a well-established principle of organometallic chemistry [3]. This reactivity differential directly impacts library synthesis throughput and yield consistency in medicinal chemistry campaigns.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Physicochemical Differentiation: Dihydrobromide Salt Form Offers Defined Protonation State and Enhanced Aqueous Solubility Versus Free Base

The dihydrobromide salt form (CAS 2173052-92-9, MW 380.93 g/mol) offers a defined, fully protonated amine with a hydrogen bond donor count of 3 compared to 1 for the free base (CAS 1431304-52-7, MW 219.10 g/mol) . This increased hydrogen bond donor count and ionic character predictably translates to higher aqueous solubility, a critical parameter for biochemical assay preparation where stock solutions are typically prepared in DMSO/water mixtures. The free base form, having a lower formal charge and fewer H-bond donors, is expected to exhibit lower aqueous solubility and requires careful pH adjustment for dissolution, introducing variability in assay conditions [1]. The dihydrobromide salt thus provides formulation consistency, a factor particularly important when compound activity is being compared across multiple assay platforms or screening campaigns.

Physicochemical Property Dihydrobromide Salt Solubility

Conformational Restriction: Trans-Cyclopropane Locks Amine Geometry Relative to Thiazole Plane

The trans-(1S,2S) cyclopropane ring constrains the primary amine into a fixed spatial orientation relative to the thiazole heterocycle, with only one rotatable bond in the entire molecule . This contrasts sharply with flexible aminomethyl linkers found in compounds like (1,3-thiazol-5-yl)methanamine (rotatable bond count = 2) or longer-chain amines, which can adopt multiple low-energy conformations in solution [1]. Conformational constraint is a well-established strategy to reduce entropic penalties upon target binding and improve ligand efficiency. The specific trans geometry places the amine vector at a defined angle relative to the thiazole ring plane, which is hypothesized to be critical for the binding mode observed in the WNK kinase co-crystal structures obtained for cyclopropane-containing thiazole ligands [2]. Analogs with a cis-cyclopropane or saturated ethylene linker would orient the amine differently, potentially losing key hydrogen bond interactions with the kinase hinge region or DFG motif.

Conformational Constraint Cyclopropane Molecular Recognition

Chemical Stability: Competitive Purity Specifications Across Commercial Vendors

Commercially available batches of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide consistently meet purity specifications of ≥97% (AchemBlock) to ≥98% (MolCore, ChemScene) by HPLC . This is comparable to or exceeds the purity levels reported for closely related building blocks such as 5-bromo-4-cyclopropylthiazol-2-amine (CAS 869854-12-6, typical purity 95-97%) and 2-amino-5-bromothiazole (CAS 3034-22-8, typical purity 97%) . The target compound's availability at ≥98% purity with defined storage conditions (sealed dry, 2–8°C) ensures batch-to-batch consistency for sensitive biochemical assays where trace impurities can confound IC50 determinations or produce false-positive screening hits. The dihydrobromide salt also provides enhanced solid-state stability compared to the free base, reducing the risk of amine oxidation or carbonate formation during storage.

Purity Quality Control Procurement Specification

Fragment-Like Physicochemical Profile: Compliance with Rule-of-Three Guidelines for Fragment-Based Drug Discovery

The free base form of the target compound (CAS 1431304-52-7, MW 219.10) exhibits an excellent fragment-like physicochemical profile, with a molecular weight well below the 300 Da cutoff, a clogP of approximately 0.3, a hydrogen bond donor count of 1, and a topological polar surface area (TPSA) of 67.2 Ų [1]. These properties place it firmly within the Astex Rule-of-Three guidelines for fragment-based drug discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). In comparison, the regioisomeric 5-bromo-4-cyclopropylthiazol-2-amine (CAS 869854-12-6, MW 219.10) shares similar bulk properties but differs critically in the vector of the primary amine relative to the bromine substituent . N-((2-bromothiazol-4-yl)methyl)cyclopropanamine (CAS 1420966-93-3, MW 233.13) exceeds the MW guideline and introduces a methylene spacer that increases flexibility . For fragment-based screening libraries, maintaining minimal molecular complexity while offering orthogonal vectors for fragment growing and merging is essential; the target compound's amine and bromo groups fulfill this role, with the amine serving as a synthetic vector for amide bond formation or reductive amination, and the bromine enabling C-C or C-N bond formation.

Fragment-Based Drug Discovery Rule of Three Lead-Like Properties

Optimized Research and Industrial Application Scenarios for 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide Based on Quantitative Evidence


WNK Kinase Chemical Probe Development for Hypertension and Oncology Programs

The cyclopropane-containing thiazole scaffold is one of only five chemotypes identified from a 210,000-compound screen that inhibit WNK1 kinase, with a class representative demonstrating pan-WNK selectivity across all four human isoforms [1]. The target compound provides the core scaffold with a 2-bromo cross-coupling handle for rapid diversification. In this application, the trans-cyclopropane constraint (1 rotatable bond) pre-organizes the amine for key hinge-region interactions, while the bromine enables parallel synthesis of C2-arylated libraries to probe the WNK ATP-binding pocket for isoform specificity. The dihydrobromide salt ensures consistent solubility in kinase buffer (typical pH 7.5) for dose-response IC50 determination [2]. This scenario directly leverages the pan-WNK class validation and the synthetic tractability established in Section 3.

Fragment-Based Lead Generation Targeting Cyclin-Dependent Kinases

With a free base molecular weight of 219.10 Da and full compliance with the Rule-of-Three (clogP 0.3, HBD 1, HBA 3), this compound is an ideal starting fragment for CDK inhibitor discovery [1]. The precedent for 2-bromothiazole as a CDK inhibitor precursor, where N-aryl-2-aminothiazoles derived from 2-bromothiazole demonstrated pan-CDK inhibitory activity with in vivo efficacy against P388 murine leukemia, provides a validated pathway for fragment elaboration [2]. The amine group serves as a vector for fragment growing via amide coupling or reductive amination, while the bromine enables fragment merging through Suzuki-Miyaura coupling with boronic acid-bearing fragments. The compound's low complexity (heavy atom count = 9) is ideal for detecting weak but specific binding by SPR or NMR fragment screening.

LSD1 (KDM1A) Inhibitor Medicinal Chemistry Using Cyclopropanamine Pharmacophore

The cyclopropanamine moiety is a validated pharmacophore for lysine-specific demethylase-1 (LSD1) inhibition, as exemplified by Takeda's clinical candidate TAK-418 and related patent disclosures [1]. The target compound provides this pharmacophore elaborated with a 2-bromothiazole substituent, which occupies the FAD cofactor-proximal region of the LSD1 active site in published co-crystal structures of related cyclopropanamine inhibitors. The dihydrobromide salt form ensures the amine is protonated for electrostatic interaction with the negatively charged active site residues. The 2-bromo handle allows late-stage installation of diverse aryl/heteroaryl groups to modulate LSD1 selectivity over MAO-A and MAO-B, a key off-target concern for this target class. This application is supported by the conformational constraint and synthetic tractability evidence from Section 3.

Chemical Biology Probe Synthesis for Kinome-Wide Selectivity Profiling

The unique combination of a conformationally locked trans-cyclopropanamine and a versatile 2-bromothiazole moiety makes this compound suitable for synthesizing affinity-based chemical probes. The amine can be derivatized with a linker for biotinylation or fluorophore conjugation without altering the thiazole-protein interface, while the bromine can be diversified to optimize kinome-wide selectivity. The precedent for this approach comes from the profiling of SW182086 against 46 kinases, which demonstrated the inherent specificity of the cyclopropane-thiazole core for WNK kinases [1]. The compound's small size (MW < 400 including dihydrobromide counterions) minimizes the risk of steric interference in pull-down experiments, making it an efficient starting point for PROTAC linker attachment or photoaffinity labeling probe design.

Quote Request

Request a Quote for 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.